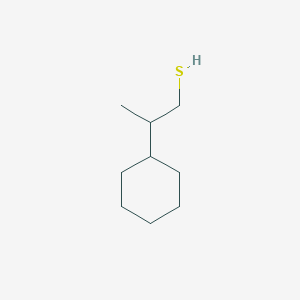
2-Cyclohexylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylpropane-1-thiol is an organic compound with the molecular formula C9H18S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is notable for its unique structure, which includes a cyclohexyl group attached to a propane-1-thiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpropane-1-thiol typically involves the reaction of cyclohexylmagnesium bromide with 1-chloropropane-2-thiol. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction is followed by acidification to yield the desired thiol compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Grignard reactions. The process involves the careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Scientific Research Applications
2-Cyclohexylpropane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Employed in the study of thiol-disulfide exchange reactions, which are crucial in protein folding and redox biology.
Medicine: Investigated for its potential in drug development, particularly in designing thiol-based drugs with antioxidant properties.
Industry: Utilized in the production of polymers and materials that require thiol functional groups for cross-linking and stabilization.
Mechanism of Action
The mechanism of action of 2-Cyclohexylpropane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in various biochemical pathways, including protein folding and cellular redox regulation. The thiol group can also act as a nucleophile, participating in substitution reactions that modify other molecules.
Comparison with Similar Compounds
Cyclohexylmethanethiol: Similar structure but with a methylene group instead of a propane chain.
Cyclohexylthiol: Lacks the propane chain, consisting only of a cyclohexyl group attached to a thiol group.
Propane-1-thiol: Lacks the cyclohexyl group, consisting only of a propane chain attached to a thiol group.
Uniqueness: 2-Cyclohexylpropane-1-thiol is unique due to its combination of a cyclohexyl group and a propane-1-thiol moiety. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications.
Properties
Molecular Formula |
C9H18S |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
2-cyclohexylpropane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3 |
InChI Key |
LWAJXJZOAGCFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


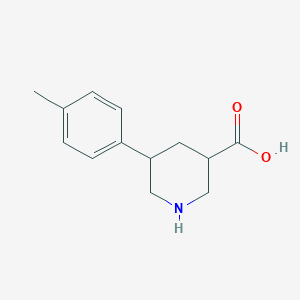
![(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13068206.png)
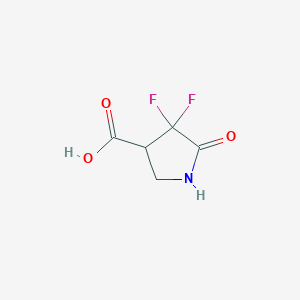
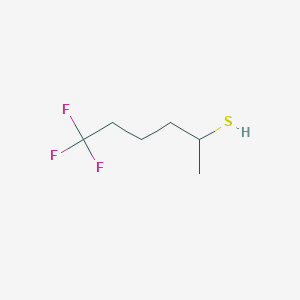
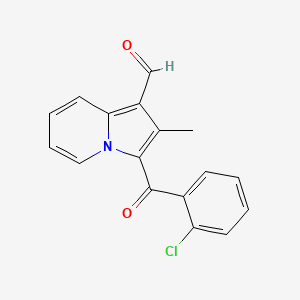
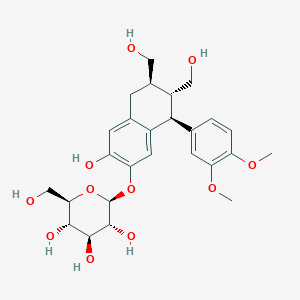
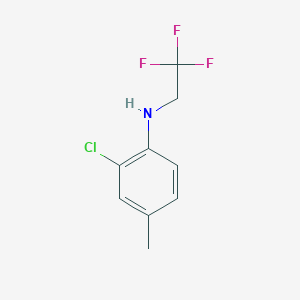
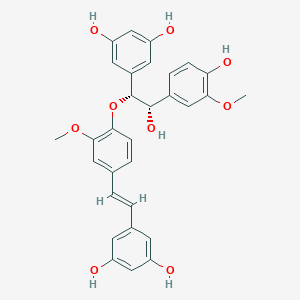
![(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13068247.png)
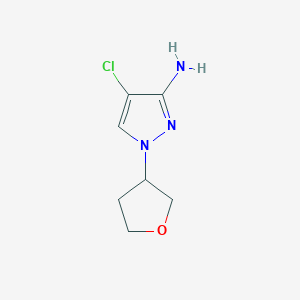
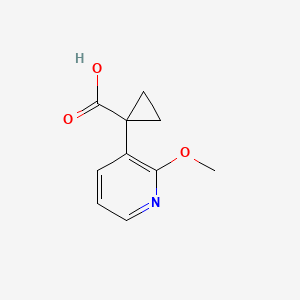
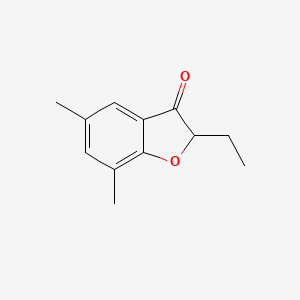
![2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068281.png)
![3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068288.png)
